Strontium sulfite

Übersicht

Beschreibung

Strontium sulfite is an inorganic compound with the chemical formula SrSO₃. It is a white solid that is relatively insoluble in water. This compound is primarily used in various industrial applications and has garnered interest in scientific research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium sulfite can be synthesized through a precipitation reaction involving strontium chloride and sodium sulfite in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered and dried.

Industrial Production Methods: In industrial settings, this compound is produced by reacting strontium hydroxide with sulfur dioxide gas. The reaction is conducted in a controlled environment to ensure the purity of the final product. The chemical equation for this reaction is:

Sr(OH)2+SO2→SrSO3+H2O

Analyse Chemischer Reaktionen

Types of Reactions: Strontium sulfite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- this compound can be oxidized to strontium sulfate using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Oxidation: SrSO3+H2O2→SrSO4+H2O

this compound can be reduced to strontium sulfide using reducing agents like hydrogen gas.Reduction: SrSO3+H2→SrS+H2O

this compound can react with acids to form strontium salts and sulfurous acid.Substitution: SrSO3+2HCl→SrCl2+H2SO3

Major Products Formed:

- Strontium sulfate (SrSO₄)

- Strontium sulfide (SrS)

- Strontium chloride (SrCl₂)

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1. Drug Delivery Systems

Strontium sulfite nanoparticles (SSNs) have been developed as pH-responsive carriers for the delivery of small interfering RNA (siRNA) in cancer treatment. These nanoparticles can effectively encapsulate siRNA and facilitate its targeted delivery to tumor cells, enhancing therapeutic efficacy while minimizing off-target effects.

- Mechanism of Action : The pH-responsive nature of SSNs allows them to release their cargo in acidic tumor microenvironments, which is beneficial for targeted therapy. This characteristic makes them suitable for applications in gene therapy, particularly for cancers such as breast cancer .

- Case Study : A study demonstrated that SSNs could deliver EGFR siRNA selectively to breast cancer cells, significantly reducing cell viability compared to untreated cells. The effectiveness was evaluated using MTT assays, showing a clear correlation between nanoparticle concentration and cytotoxicity .

1.2. Biocompatibility and Safety

Research indicates that this compound nanoparticles exhibit low toxicity levels, making them suitable for biomedical applications. The biocompatibility of these nanoparticles is crucial for their use in human therapies, as it ensures minimal adverse reactions when administered .

Material Science Applications

2.1. Photonic Devices

This compound is also explored for its potential use in optoelectronic devices due to its luminescent properties. It can be utilized in phosphorescent materials and pigments, contributing to advancements in display technologies and lighting solutions.

- Properties : this compound exhibits unique optical characteristics that can enhance the performance of electroluminescent devices, making it a candidate for further research in this field .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of strontium sulfite in biological systems involves its interaction with cellular components and its ability to release strontium ions. These ions can mimic calcium ions and participate in various cellular processes, including bone mineralization and signaling pathways. Strontium ions can also modulate the activity of osteoblasts and osteoclasts, promoting bone formation and reducing bone resorption .

Vergleich Mit ähnlichen Verbindungen

Strontium sulfate (SrSO₄): Used in the production of strontium salts and as a pigment.

Strontium carbonate (SrCO₃): Commonly used in the production of strontium ferrites for permanent magnets.

Strontium nitrate (Sr(NO₃)₂): Used in pyrotechnics for producing red flames.

Uniqueness: Strontium sulfite’s ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis and industrial applications. Its potential use in drug delivery systems and bone regeneration research highlights its significance in scientific research .

Biologische Aktivität

Strontium sulfite (SrSO₃) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of nanomedicine and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug delivery systems, and implications for human health.

Overview of this compound

This compound is formed from strontium, an alkaline earth metal, and sulfite ions. It has been studied primarily for its properties as a nanoparticle carrier in drug delivery systems due to its biocompatibility and ability to facilitate the transport of therapeutic agents.

Mechanisms of Biological Activity

- Antioxidant Properties : Strontium ions exhibit antioxidant capabilities that can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cardiovascular conditions and osteoporosis .

- Anti-inflammatory Effects : Research indicates that strontium can suppress the release of pro-inflammatory cytokines. This anti-inflammatory action is significant in managing chronic inflammatory diseases .

- Cellular Uptake and Delivery : this compound nanoparticles (SSNs) have shown promise as effective carriers for small interfering RNAs (siRNAs) in cancer therapy. The nanoparticles facilitate the intracellular delivery of siRNAs, targeting oncogenes and enhancing therapeutic efficacy against cancer cells .

1. This compound Nanoparticles in Cancer Therapy

A study demonstrated that this compound nanoparticles could be used as pH-responsive carriers for siRNA delivery in breast cancer cells. The nanoparticles exhibited high affinity for negatively charged siRNAs, enabling efficient cellular uptake. In vitro assays showed that these nanoparticles enhanced cell death in cancer cells by delivering oncogene-specific siRNAs targeting ROS1 and EGFR1 mRNA transcripts .

Table 1: Comparison of Cellular Uptake and Efficacy of SSNs

| Type of Nanoparticle | Cellular Uptake Efficiency | Cytotoxicity (IC50) | Targeted Gene |

|---|---|---|---|

| SSNs | High | 15 µM | ROS1 |

| Na-Glc-SSNs | Higher | 10 µM | EGFR1 |

2. Biodistribution Studies

Biodistribution studies indicated that SSNs had less off-target distribution compared to other nanoparticle formulations, suggesting their potential for targeted therapies with reduced systemic toxicity . After intravenous administration, siRNAs were cleared from major organs except for tumor sites, highlighting their specificity for cancer treatment.

Implications for Human Health

Strontium plays a critical role in bone health and has been utilized in treating osteoporosis by enhancing bone density and reducing fracture risk. Its incorporation into therapeutic strategies through compounds like this compound could enhance treatment outcomes for patients with bone-related diseases .

Eigenschaften

IUPAC Name |

strontium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBSJEPGLHXIIS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

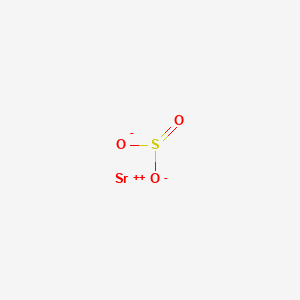

Canonical SMILES |

[O-]S(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3SSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884607 | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-02-0 | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.